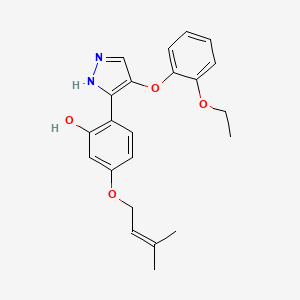

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol

Description

The target compound features a pyrazole core substituted at position 4 with a 2-ethoxyphenoxy group and at position 3 with a phenol moiety bearing a 3-methylbut-2-en-1-yl (prenyl) ether at position 4. This structure combines aromatic and aliphatic substituents, influencing its electronic, steric, and solubility properties.

Properties

IUPAC Name |

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-(3-methylbut-2-enoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-26-19-7-5-6-8-20(19)28-21-14-23-24-22(21)17-10-9-16(13-18(17)25)27-12-11-15(2)3/h5-11,13-14,25H,4,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSKISNRTILJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

Etherification: The phenol group can be etherified using an alkyl halide in the presence of a base such as potassium carbonate.

Coupling reactions: The ethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

Overview

The compound 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazole ring and multiple functional groups, suggests potential applications in biological systems, including anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that related phenolic compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 in various cell models. This suggests that this compound may also possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antioxidant Properties

The presence of phenolic hydroxyl groups in the compound is associated with antioxidant activity. Compounds that exhibit such properties can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant potential of this compound could be explored further in the context of neurodegenerative diseases and aging.

Anticancer Activity

Preliminary studies suggest that compounds with pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving the modulation of cell signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, indicating that this compound could be investigated for its potential anticancer effects.

Mechanism of Action

The mechanism of action of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Key Observations :

Phenol Substituent Variations

The phenol moiety's substitution pattern significantly influences solubility and hydrogen-bonding capacity:

Key Observations :

- Lipophilicity : Prenyloxy (logP ~3.5–4.0, estimated) is more lipophilic than methoxy (logP ~1.0) or nitrobenzyloxy (logP ~2.5), suggesting enhanced cellular uptake for the target compound .

- Hydrogen Bonding: Unsubstituted phenol groups (e.g., in ) facilitate hydrogen bonding, while bulky substituents like prenyloxy may limit this interaction .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

The compound 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a pyrazole ring, phenolic components, and an ether linkage. The synthesis typically involves multiple steps starting from 2-ethoxyphenol , progressing through reactions with epichlorohydrin and hydrazine to form the pyrazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding mechanisms often include:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can modulate enzyme activity, influencing various biochemical pathways including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary assays indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting growth, suggesting potential applications in treating infections .

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. In studies involving heat-induced protein denaturation techniques, it was effective in reducing inflammation markers, indicating its potential in managing inflammatory diseases .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes. For instance, it has been tested against tyrosinase and exhibited competitive inhibition, which could be beneficial in cosmetic applications aimed at skin lightening .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the efficacy of the target compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.